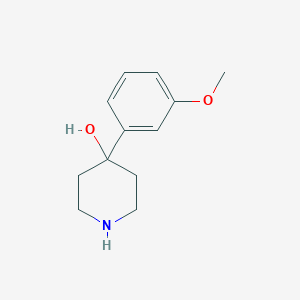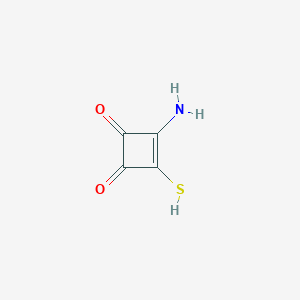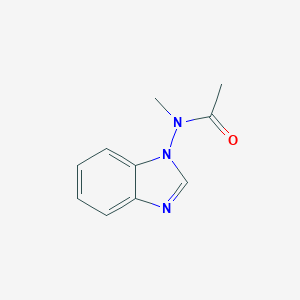
N-(1H-Benzimidazol-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Benzimidazol-1-yl)-N-methylacetamide, commonly known as BMA, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. BMA is a heterocyclic compound that contains a benzimidazole ring and a methylacetamide group, making it a versatile compound with unique properties. In
Mecanismo De Acción
The mechanism of action of BMA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
BMA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. BMA has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BMA is also soluble in common organic solvents, making it easy to work with in the lab. However, BMA has some limitations, including its low solubility in water, which can make it difficult to use in biological assays.
Direcciones Futuras
There are several future directions for research on BMA. One area of interest is the development of BMA derivatives with improved anticancer and antimicrobial properties. Another area of research is the investigation of the mechanism of action of BMA and its potential targets. Additionally, the use of BMA in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
Métodos De Síntesis
The synthesis of BMA involves the reaction of 1H-benzimidazole with N-methylacetamide in the presence of a catalyst. The reaction yields BMA as a white crystalline solid with a melting point of 205-207°C. The purity of BMA can be confirmed using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
BMA has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of BMA is in the field of medicinal chemistry. BMA has been shown to exhibit antitumor activity and is being investigated as a potential anticancer agent. It has also been found to have antimicrobial properties and is being studied as a potential antibiotic.
Propiedades
Número CAS |
176101-95-4 |
|---|---|
Nombre del producto |
N-(1H-Benzimidazol-1-yl)-N-methylacetamide |
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-(benzimidazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12(2)13-7-11-9-5-3-4-6-10(9)13/h3-7H,1-2H3 |
Clave InChI |
ZPABCEVMXQJKOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
SMILES canónico |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
Sinónimos |
Acetamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




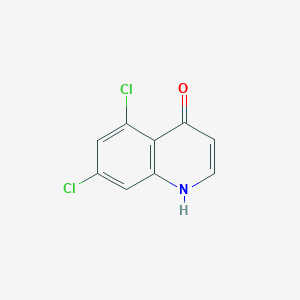

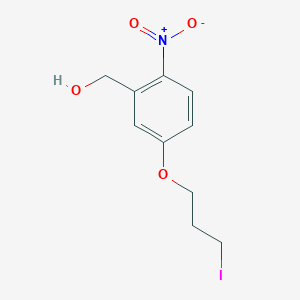
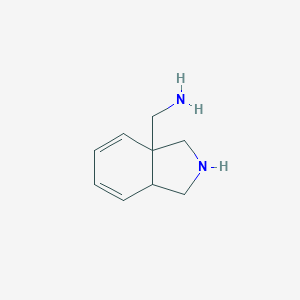
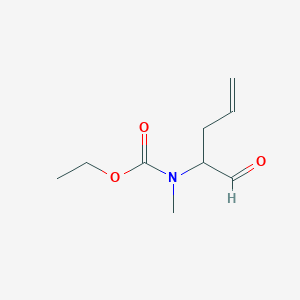
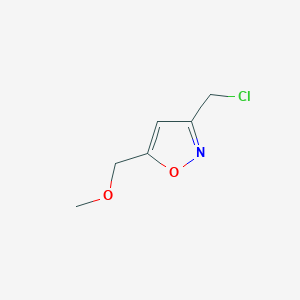
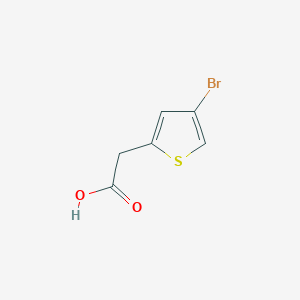
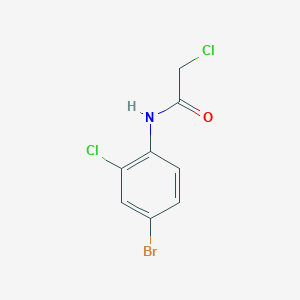
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
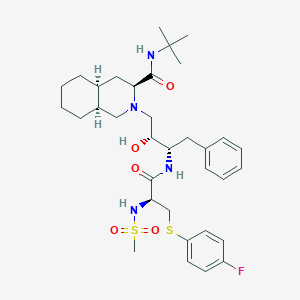
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
